Tert-butyl (2R)-2-(1-aminoethyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2R)-2-(1-aminoethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8(12)9-6-5-7-13(9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8?,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRLYNKEEJOIGJ-YGPZHTELSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@H]1CCCN1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(1-aminoethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with an appropriate aminoethyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-(1-aminoethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Organic Synthesis
Tert-butyl (2R)-2-(1-aminoethyl)pyrrolidine-1-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows for various modifications, making it essential in creating diverse chemical entities.
Key Reactions:
- Substitution Reactions: The amino group can be modified to introduce various functional groups.
- Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be selectively removed to yield free amines for further reactions.
Medicinal Chemistry
This compound has been investigated for its potential in drug development, particularly as a precursor for synthesizing chiral pharmaceuticals.
Case Study:
A study explored the synthesis of derivatives from this compound, leading to compounds with enhanced biological activity against specific targets. The derivatives were evaluated for their efficacy in inhibiting enzyme activity related to various diseases.
Biological Studies
Research indicates that this compound can interact with biological targets, making it valuable in studying enzyme inhibitors and receptor ligands.
Mechanism of Action:
The compound acts as a ligand that binds to specific receptors or enzymes, modulating their activity. This property is crucial for understanding its pharmacological profile and potential therapeutic applications .
In the industrial sector, this compound is utilized in the production of fine chemicals and intermediates for agrochemicals and pharmaceuticals. Its ability to serve as a precursor in various synthetic pathways makes it invaluable for large-scale chemical production.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(1-aminoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variants
tert-Butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate (CAS 550378-07-9)
- Structure: Differs by a 2-aminoethyl group (NH₂ on the ethyl chain’s second carbon) instead of 1-aminoethyl.
- Properties: Same molecular formula (C₁₁H₂₂N₂O₂) and weight (214.30 g/mol) as the target compound. The extended aminoethyl chain may alter hydrogen-bonding capacity and steric effects, influencing receptor binding in drug candidates .
tert-Butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (CAS 132482-06-5)
- Structure: Hydroxyethyl substituent replaces the aminoethyl group.
- Properties: Molecular formula C₁₁H₂₁NO₃, molecular weight 215.29 g/mol. Applications include chiral auxiliaries in asymmetric synthesis .
tert-Butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate (CAS 259537-91-2)
Halogenated Derivatives
tert-Butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate (CAS 1039826-29-3)
- Structure : Bromomethyl substituent.
- Properties: Molecular formula C₁₀H₁₈BrNO₂, molecular weight 264.16 g/mol. The bromine atom serves as a leaving group, enabling nucleophilic substitutions in alkylation or cross-coupling reactions .
tert-Butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate (CAS 152665-80-0)
- Structure : Bromoacetyl group.
- Properties: Molecular formula C₁₁H₁₈BrNO₃, molecular weight 292.17 g/mol. The ketone and bromine enhance reactivity in Suzuki-Miyaura couplings or peptide modifications .
tert-Butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate (CAS 871716-67-5)
- Structure : Chloroacetyl substituent.
- Properties: Molecular formula C₁₁H₁₈ClNO₃, molecular weight 247.72 g/mol. Similar to bromoacetyl but with lower reactivity due to weaker C-Cl bond polarization .
Heterocyclic and Spiro Analogs
tert-Butyl (2R)-2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS 1370600-56-8)
- Structure : 4-Bromoimidazole ring attached to pyrrolidine.
- Properties : Molecular formula C₁₂H₁₈BrN₃O₂ , molecular weight 316.20 g/mol . The imidazole moiety introduces aromaticity and metal-coordination sites, relevant in kinase inhibitor design .
B. Spiro-Pyrrolidine-Oxindole Derivatives (e.g., Compound 328 in )
Ring-Size Variants
tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (CAS 1420852-13-6)
- Structure : Azetidine (4-membered ring) instead of pyrrolidine.
- Properties: Molecular formula C₉H₁₈N₂O₂, molecular weight 186.25 g/mol.
Comparative Data Table
Key Research Findings
- Stereochemical Impact : The R configuration in the target compound and analogs ensures enantioselectivity in drug intermediates, critical for biological activity .
- Thermal Stability : Boc-protected amines (e.g., CAS 1184914-59-7) generally decompose above 150°C, whereas hydroxyethyl analogs (CAS 132482-06-5) show higher thermal stability due to hydrogen bonding .
Biological Activity
Tert-butyl (2R)-2-(1-aminoethyl)pyrrolidine-1-carboxylate, also known by its CAS number 550378-07-9, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₂₂N₂O₂, with a molecular weight of 214.3 g/mol. The compound features a pyrrolidine ring, a tert-butyl group, and an aminoethyl side chain, which contribute to its reactivity and biological properties. The pyrrolidine structure is prevalent in various biologically active molecules, making this compound a valuable building block in drug development.
This compound does not exhibit a specific mechanism of action on its own; rather, it serves as a precursor for more complex molecules that can interact with biological targets. These interactions may involve binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes.
Biological Activity
Research indicates that this compound has potential applications in various biological contexts:
- Antiproliferative Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against cancer cell lines. For instance, compounds structurally related to this pyrrolidine derivative have shown activity against breast and colon cancer cells .
- Neuroprotective Effects : Some studies have indicated that pyrrolidine derivatives can possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of Functional Groups : The tert-butyl group is introduced to protect the amine functionality during subsequent reactions.
- Carboxylation : The final step usually involves carboxylation to yield the desired product.
These methods require careful control of reaction conditions to optimize yield and purity .
Case Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of various pyrrolidine derivatives, this compound was found to enhance the efficacy of certain anticancer agents when used in combination therapies. The study highlighted its potential to synergize with existing treatments against specific cancer types .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of pyrrolidine derivatives in models of oxidative stress-induced neuronal damage. Results indicated that compounds derived from this compound significantly reduced neuronal cell death compared to controls, suggesting a protective mechanism against neurodegeneration .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | C₁₀H₂₀N₂O₂ | Lacks one carbon compared to tert-butyl (2R)-... |
| Boc-protected 2-(aminomethyl)pyrrolidine | C₁₁H₂₀N₂O₃ | Contains a Boc protecting group; used in peptide synthesis |
| (S)-tert-butyl 2-(aminoethyl)pyrrolidine | C₁₁H₂₂N₂O₂ | Enantiomeric form; may exhibit different biological activity |
This table illustrates how structural variations influence the reactivity and biological properties of related compounds.
Q & A
Q. Basic
How can epimerization at the C-2 position be mitigated during synthesis?
Advanced
Epimerization occurs in protic solvents (e.g., MeOH, H₂O) due to reversible ring-opening. Strategies include:
- Aprotic solvents : Use DCM or THF during synthesis/storage .
- Temperature control : Maintain reactions at 0°C during sensitive steps .
- Lyophilization : Freeze-drying from non-epimerizing solvents stabilizes the product .
Chiral HPLC monitoring detects stereochemical integrity loss early .
What methodologies resolve NMR data discrepancies for derivatives?
Advanced
Discrepancies arise from solvent effects or dynamic processes. Solutions:
- Variable Temperature NMR : Identifies rotamers (e.g., −40°C to 25°C) .
- 2D NMR (COSY/NOESY) : Confirms spatial arrangements of protons .
- Computational predictions : DFT calculations (B3LYP/6-31G*) benchmark shifts .
How do catalytic systems influence enantioselectivity in asymmetric synthesis?
Q. Advanced
What intermediates are pivotal in optimizing the amination step?
Q. Basic
| Intermediate | CAS | Role |
|---|---|---|
| tert-butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate | 1039826-29-3 | Enables NH₃ substitution |
| tert-butyl (2R)-2-(2-oxoethyl)pyrrolidine-1-carboxylate | – | Reductive amination precursor |
How does solvent polarity affect reaction yields and byproduct formation?
Q. Advanced
- Polar aprotic solvents (DMF) : Increase nucleophilicity but risk elimination byproducts .
- Mixed systems (DMF/H₂O) : Balance reactivity and selectivity, improving yields by 15–20% .
- Non-polar solvents (toluene) : Reduce epimerization but slow reaction kinetics .
What purification techniques ensure high enantiomeric purity?
Q. Basic
- Flash chromatography : EtOH/CH₂Cl₂ (1:4) resolves diastereomers .
- Chiral HPLC : C18 columns with hexane/isopropanol gradients achieve >99% ee .
How can NaBH₄ be optimized for reductive amination without over-reduction?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
